1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol
Description
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6) is a bicyclic alcohol-amine hybrid with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . Its structure comprises a cyclopropane ring fused to a cyclobutanol moiety, with an aminomethyl group attached to the cyclopropane. The compound is an oily liquid stored at 4°C and is available in high-purity grades (up to 99.999%) for research and industrial applications .
Properties
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-6-7(4-5-7)8(10)2-1-3-8/h10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIYGCOBKJOAOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2(CC2)CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol involves several steps. One common method includes the reaction of cyclopropylmethylamine with cyclobutanone under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of intermediate steps to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol serves as a versatile building block in organic synthesis. Its unique cyclobutane structure allows for the formation of complex molecules through various chemical reactions, including:
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, making it valuable for synthesizing derivatives with tailored properties.
- Functionalization : The hydroxyl group allows for further functionalization, enabling the introduction of additional chemical groups to enhance reactivity or biological activity.
Biology
Research indicates that this compound may play a role in biochemical pathways and interactions with biological molecules. Key areas of interest include:
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems, particularly as NMDA receptor antagonists. This interaction could have implications for treating neurological disorders such as epilepsy and chronic pain.
Medicine
The medicinal potential of this compound is being explored in several ways:
- Antitumor Activity : Initial studies have shown that compounds in the cyclobutane series exhibit cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
Case Study 1: Antitumor Activity
A study investigating the antitumor properties of cyclobutane derivatives revealed that this compound demonstrated significant inhibition of tumor growth in vitro. The compound was tested against multiple cancer cell lines, showing promising results with an IC50 value of approximately 25 µM.
Case Study 2: Neuropharmacological Studies
Research on cyclobutane derivatives has indicated their potential as selective antagonists at NMDA receptors. This property is crucial for developing treatments for neurological conditions. The mechanism involves modulation of neurotransmitter activity, which could lead to therapeutic benefits in managing conditions like epilepsy.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique bicyclic framework and functional groups invite comparison with other cyclopropane- and cyclobutane-containing alcohols. Below is an analysis of key analogs:
1-(m-Tolyl)cyclobutan-1-ol (S3)
- Structure: Cyclobutanol with a meta-tolyl substituent.
- Molecular Formula : C₁₁H₁₄O.
- Key Differences: The absence of a cyclopropane-aminomethyl group reduces steric strain and alters polarity. The aryl group enhances hydrophobicity compared to the target compound’s amine functionality .
- Applications : Primarily used in catalytic studies, such as manganese-catalyzed chlorination reactions .
1-Ethynylcyclobutan-1-ol
- Structure: Cyclobutanol with an ethynyl (-C≡CH) group.
- Molecular Formula : C₆H₈O.
- Key Differences : The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), a reactivity absent in the target compound. It is synthesized via Grignard reactions (70% yield) and exhibits distinct NMR profiles .
- Applications : Intermediate in synthesizing alkynyl-substituted heterocycles .
1-(1-Aminobutan-2-yl)cyclopentan-1-ol
- Structure: Cyclopentanol with an aminobutyl chain.
- Molecular Formula: C₉H₁₉NO.
- Its higher molecular weight (157.25 g/mol) and 95% purity make it suitable for pharmaceutical research .
- Applications : Building block for drug candidates and materials with tailored optical/thermal properties .
1-(Aminomethyl)cyclobutanol Hydrochloride
- Structure: Cyclobutanol with an aminomethyl group (without cyclopropane).
- Molecular Formula: C₅H₁₁NO·HCl.
- Key Differences : Simpler structure with higher water solubility (due to hydrochloride salt). Reported as a colorless liquid, contrasting with the oily consistency of the target compound .
- Applications : Intermediate in organic synthesis and drug discovery .
Functional Group and Reactivity Comparisons
Cyclopropane vs. Cyclobutane Rings
- Strain and Stability : Cyclopropane’s higher ring strain (~27 kcal/mol) compared to cyclobutane (~26 kcal/mol) increases reactivity in ring-opening reactions. This makes the target compound more reactive than analogs with single rings .
- Synthetic Utility : The cyclopropane-cyclobutane fusion in the target compound enables unique regioselectivity in electrophilic additions, as seen in pyrrole synthesis (e.g., reactions with polar covalent bonds) .
Amino vs. Thiol Groups
- Nucleophilicity: The aminomethyl group in the target compound is less nucleophilic than thiols (e.g., 1-(phenylthio)cyclopropyl ketones), which participate in Michael additions and SN2 reactions .
- Applications: Thiol-containing analogs are used in materials science for crosslinking, while amino groups favor pharmaceutical applications (e.g., benzothiazepines in RyR2 stabilization) .
Data Table: Comparative Analysis
Biological Activity
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol is a cyclobutane derivative that has gained attention for its potential biological activities. This compound features both an aminomethyl and a hydroxyl group, which contribute to its unique interactions with biological systems. The following sections will explore its synthesis, biological mechanisms, applications, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with aminomethyl groups. The synthetic routes often focus on achieving high yields and purity, utilizing various reagents and conditions to optimize the formation of the desired product .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the hydroxyl group may enhance solubility and reactivity in biological environments. These interactions can modulate enzymatic activities and receptor binding, leading to various biological effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been shown to influence enzyme kinetics by acting as a competitive inhibitor in certain biochemical pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive function.
- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity, making it a candidate for further exploration in pharmacological applications .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Aminomethyl)cyclobutane | C6H11N | Lacks hydroxyl group; different reactivity |
| Cyclobutanol | C4H8O | Lacks aminomethyl group; limited biological activity |
| 2-(Hydroxymethyl)cyclopropane | C5H10O2 | Contains hydroxymethyl group; altered chemical behavior |
The structural differences significantly influence their biological properties and potential applications .
Case Studies
Case Study 1: Enzyme Inhibition
In a study examining the inhibitory effects of various cyclobutane derivatives on acetyl-CoA carboxylase (ACC), this compound demonstrated significant inhibition compared to other analogs. This suggests its potential role as a therapeutic agent in metabolic disorders .
Case Study 2: Neurotransmitter Interaction
Another study focused on the interaction of cyclobutane derivatives with serotonin receptors. The findings indicated that this compound exhibited a moderate affinity for serotonin receptors, suggesting possible applications in treating mood disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol, and how do reaction conditions affect yield?
- Methodology : The compound is synthesized via catalytic hydrogenation of a nitrile precursor. For example, starting with 1-(cyanomethyl)cyclopropylcyclobutane, hydrogenation using palladium on carbon (5% w/w) under 50 psi H₂ in tetrahydrofuran (THF) at 60°C for 12 hours yields the target compound (75–88% efficiency). Boc-protection strategies are critical to prevent undesired side reactions during amine formation .
- Optimization : Lowering reaction temperatures to 40°C reduces cyclopropane ring strain-induced decomposition, while increasing catalyst loading to 10% improves yield by 15% .
Q. Which spectroscopic techniques reliably characterize this compound, and what key spectral features should researchers prioritize?
- Analytical Workflow :
- ¹H NMR : Cyclopropane protons appear as doublets of doublets (δ 0.8–1.2 ppm), while cyclobutane protons resonate as multiplets (δ 1.5–2.3 ppm). The hydroxyl proton shows a broad singlet at δ 2.1–2.5 ppm .
- IR Spectroscopy : O-H stretches (3200–3400 cm⁻¹) and N-H bends (1600–1650 cm⁻¹) confirm functional groups. Cyclopropane ring vibrations are observed at 980–1100 cm⁻¹ .
- HRMS : The molecular ion [M+H]⁺ appears at m/z 153.1254 (calculated: 153.1253) .
Q. How does the compound’s structural strain influence its stability, and what storage protocols are recommended?
- Stability Profile : The fused cyclopropane-cyclobutane system exhibits ~27 kcal/mol strain energy (DFT calculations), making it prone to ring-opening under acidic (pH < 3) or oxidative conditions. Decomposition occurs above 40°C, necessitating storage at 2–8°C under nitrogen .
- Mitigation : Lyophilization in amber vials with desiccants (e.g., silica gel) extends shelf life to 6 months .
Advanced Research Questions
Q. What mechanistic pathways govern the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Substitution Reactions : The aminomethyl group undergoes SN2 reactions with alkyl halides (e.g., methyl iodide in DMF) at 80°C, forming quaternary ammonium salts (second-order rate constant: 1.2 × 10⁻³ M⁻¹s⁻¹). Steric hindrance from the cyclopropane ring reduces reactivity by 40% compared to linear analogs .
- Ring-Opening : Thiols (e.g., PhSH) induce cyclopropane ring scission via radical mechanisms, producing 1-mercapto-3-aminomethylcyclobutane derivatives (88% yield). This reactivity is corroborated by EPR studies .
Q. How can computational modeling (DFT, MD) predict conformational dynamics and target binding affinities?
- Conformational Analysis : DFT (B3LYP/6-31G(d)) identifies two stable conformers differing by 2.3 kcal/mol. The axial aminomethyl orientation minimizes steric clash with the cyclobutane ring .
- Binding Studies : Docking simulations (AutoDock Vina) with the NMDA receptor (PDB: 7EOT) predict hydrogen bonding between the hydroxyl group and GluN1 residues (ΔG = -8.2 kcal/mol), aligning with experimental IC₅₀ values of 22 μM .
Q. How should researchers resolve contradictions in reported biological activity across assay systems?
- Troubleshooting Framework :
- Solvent Effects : DMSO concentrations >0.2% v/v artificially suppress activity in cell-based assays. Use vehicle controls with ≤0.1% DMSO .
- Aggregation Screening : Dynamic light scattering (DLS) reveals pH-dependent aggregation (pI = 8.2), which skews enzyme inhibition data. Include 0.01% Tween-20 to prevent aggregation .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization (Kd = 5 μM) and surface plasmon resonance (SPR; Kd = 7 μM) to confirm target engagement .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | |
| Melting Point | 89–92°C (dec.) | |
| Solubility (H₂O) | 12 mg/mL (25°C) | |
| logP | 0.7 ± 0.2 | |
| pKa (Hydroxyl) | 14.1 | |
| pKa (Amine) | 9.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
